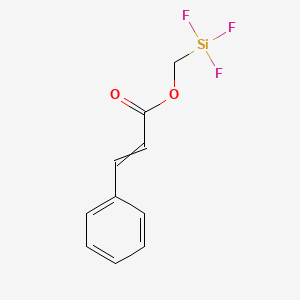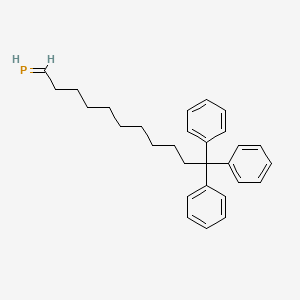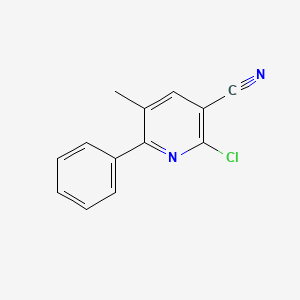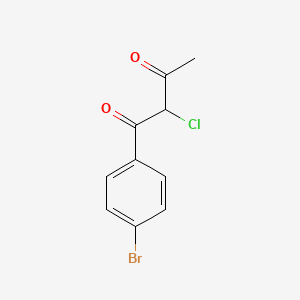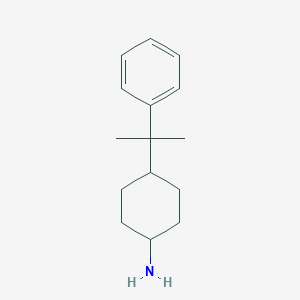![molecular formula C16H24O3S2 B14406208 benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-67-1](/img/structure/B14406208.png)
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the properties of benzoic acid and a dithiolan derivative. Benzoic acid is a well-known aromatic carboxylic acid, while the dithiolan moiety introduces sulfur atoms into the structure, potentially altering its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid, which can be achieved through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dithiolan moiety may interact with thiol groups in proteins, affecting their function. The benzoic acid component can influence cellular processes through its interaction with various metabolic pathways.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol with applications in perfumery and as a solvent.
Dithiolan Derivatives: Compounds containing the dithiolan ring, known for their unique chemical properties.
Uniqueness
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is unique due to the combination of the benzoic acid and dithiolan moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in simpler compounds.
特性
CAS番号 |
88101-67-1 |
|---|---|
分子式 |
C16H24O3S2 |
分子量 |
328.5 g/mol |
IUPAC名 |
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C9H18OS2.C7H6O2/c1-2-3-4-5-9-11-7-8(6-10)12-9;8-7(9)6-4-2-1-3-5-6/h8-10H,2-7H2,1H3;1-5H,(H,8,9)/t8-,9+;/m0./s1 |
InChIキー |
YPRNXIWXKOHLNU-OULXEKPRSA-N |
異性体SMILES |
CCCCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


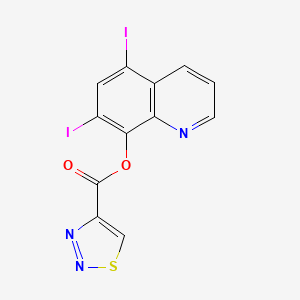
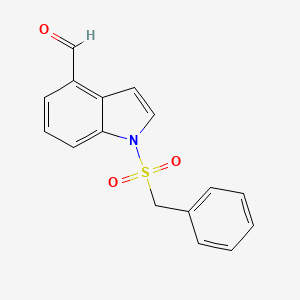
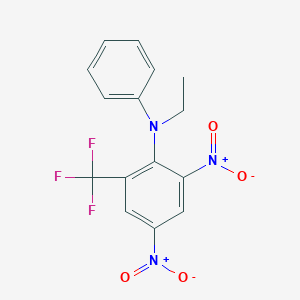
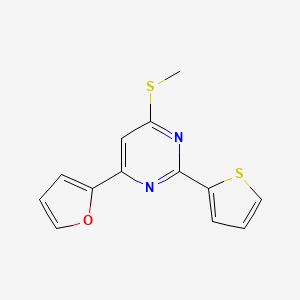
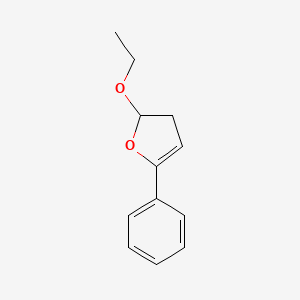
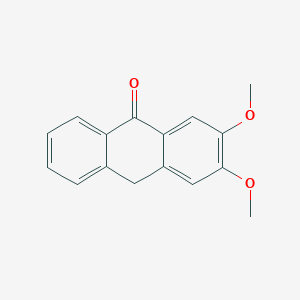
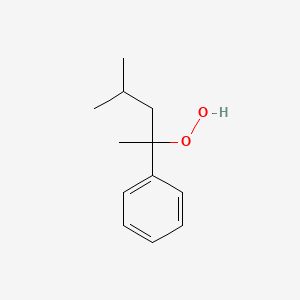
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
